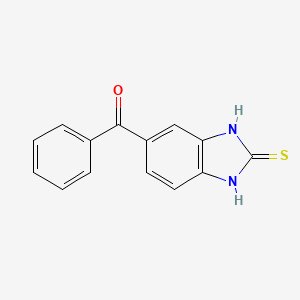
(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” is a chemical compound that has been studied for its potential therapeutic applications . It contains a total of 30 bonds, including 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .
Synthesis Analysis
The synthesis of this compound has been described in the literature. For example, a Pd (II) complex derived from methanethiol-bridged (2- ((1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone has been synthesized and characterized .Molecular Structure Analysis
The molecular structure of “(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone” includes a total of 30 bonds, 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ketone, and 1 urea (-thio) derivative .Chemical Reactions Analysis
The compound has been used in the synthesis of a Pd (II) complex, which was characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.31 . It contains 10 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Sulfur atom .科学研究应用
Selective NMDA Receptor Antagonists
The compound has been investigated for its role as a selective antagonist of the NMDA receptor, particularly focusing on its structure-activity relationship (SAR) to improve ADME properties for potential therapeutic applications. Derivatives of benzimidazole, including this compound, have shown potent activity in binding and functional assays related to NMDA receptor antagonism, which is crucial for developing new pharmacological agents (Borza et al., 2007).
Electrochemical and Optical Properties
Research on oligobenzimidazoles derived from benzimidazole monomers, including (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone, has unveiled their significant electrochemical, electrical, optical, and thermal properties. These compounds exhibit a range of applications from optical materials to electronic devices, due to their band gap values and electrical conductivity, which can be manipulated through structural modifications (Anand & Muthusamy, 2018).
Antimicrobial Activity
A novel series of benzimidazole derivatives has been synthesized to address the increasing resistance of microorganisms towards antimicrobial agents. These compounds, including (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone analogs, have demonstrated significant in vitro antimicrobial potential against a variety of Gram-positive, Gram-negative bacterial, and fungal strains. Their structure-activity relationship provides a foundation for developing new antimicrobial agents (Shankar et al., 2018).
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been explored, with studies indicating selective activity against various viruses. This research suggests the compound's derivatives could serve as a basis for the development of new antiviral drugs, highlighting its importance in medicinal chemistry (Sharma et al., 2009).
Synthetic and Structural Chemistry
Research has also focused on the synthesis and characterization of benzimidazole derivatives for their potential use in material science and synthetic chemistry. The properties such as thermal stability, fluorescence, and rectification characteristics of these compounds open up new avenues for their application in various fields, including as emitters in optoelectronic devices and materials with specific photophysical properties (Jadhav et al., 2018).
未来方向
属性
IUPAC Name |
phenyl-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONOTFBACQFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2928129.png)
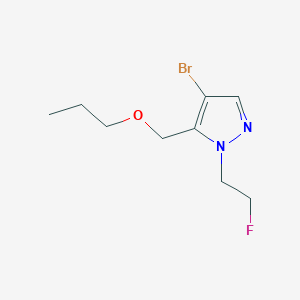
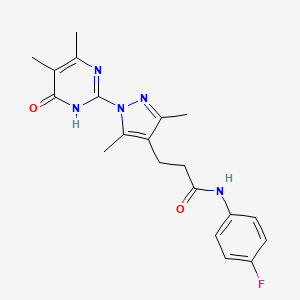
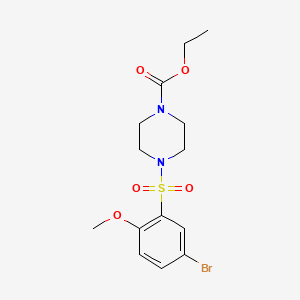
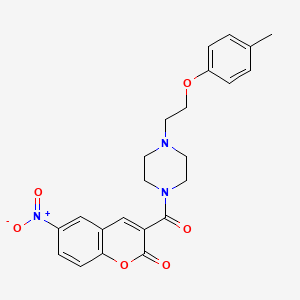
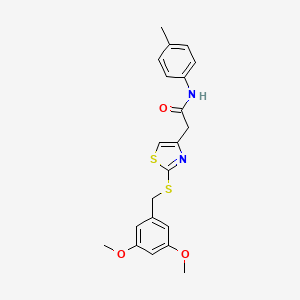
![3-(2,6-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928139.png)
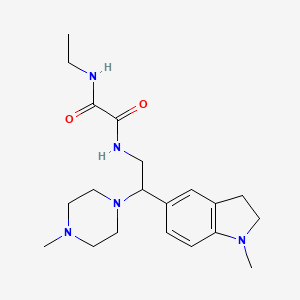
![2-(4-Fluorobenzenesulfonyl)-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2928141.png)
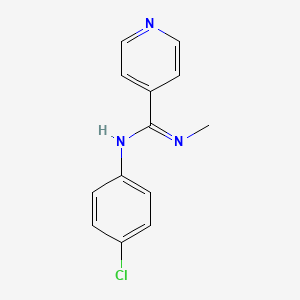
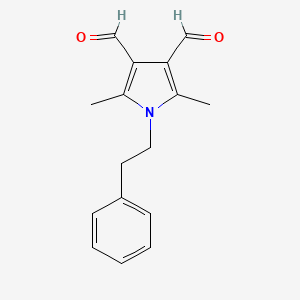
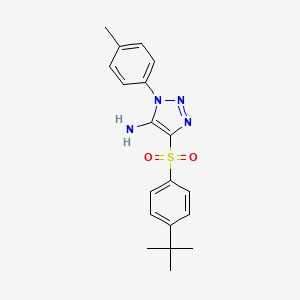
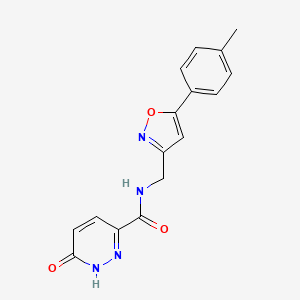
![9-Methyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2928151.png)